Methyl thioacetohydroxamate is a chemical compound characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. Its structure includes a methyl group, a thioacetate moiety, and a hydroxamate group, making it an interesting candidate for various chemical and biological applications. Hydroxamic acids, including methyl thioacetohydroxamate, are recognized for their role as inhibitors of metalloenzymes, particularly those containing zinc ions, due to their strong metal-binding properties .
Methyl thioacetohydroxamate exhibits significant biological activity, primarily through its role as a metalloenzyme inhibitor. Its ability to chelate metal ions allows it to inhibit various enzymes involved in critical biological processes:
Several methods exist for synthesizing methyl thioacetohydroxamate:
Methyl thioacetohydroxamate has several applications across various fields:
Research on the interactions of methyl thioacetohydroxamate with biological macromolecules has shown:
Methyl thioacetohydroxamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetohydroxamic Acid | Hydroxamic acid without sulfur | Histone deacetylase inhibitor |
| Benzohydroxamic Acid | Aromatic ring with hydroxamic group | Anticancer properties |
| Thioacetamide | Thioamide structure | Potentially toxic; used in organic synthesis |
| Hydroxylamine | Simple amine with hydroxyl group | Used in various organic syntheses |
Methyl thioacetohydroxamate is unique due to its combination of a thioester moiety with a hydroxamic acid functional group. This structural feature enhances its reactivity and selectivity towards metal ions compared to other similar compounds, making it particularly valuable in medicinal chemistry and enzymology research.
The industrial synthesis of methyl thioacetohydroxamate begins with the condensation of acetaldehyde (CH₃CHO) with hydroxylamine hydrochloride (NH₂OH·HCl) under alkaline conditions. In a typical procedure, acetaldehyde reacts with hydroxylamine in methanol containing sodium methoxide (NaOMe) at 0–5°C to form acetaldehyde oxime (CH₃CH=NOH) as an intermediate [1]. The reaction follows nucleophilic addition-elimination kinetics, where hydroxylamine deprotonates to form NH₂O⁻, which attacks the carbonyl carbon of acetaldehyde. Subsequent proton transfer and elimination of water yield the oxime.
Key Reaction Parameters:
The oxime intermediate undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane at reflux (40°C) to produce α-chloroimine (CH₃C(Cl)=NH). This step requires strict anhydrous conditions to prevent hydrolysis to the corresponding amide. The α-chloroimine is then reacted with methyl mercaptan (CH₃SH) in the presence of triethylamine (Et₃N) as a base, facilitating nucleophilic substitution at the chloro center. The thiolate anion (CH₃S⁻) attacks the electrophilic carbon, displacing chloride and forming the thioacetohydroxamate skeleton [1] [3].
Challenges and Solutions:
Thioacetaldehyde (CH₃CHS) serves as an alternative starting material, reacting with hydroxylamine in ethanol/water (3:1) at pH 9–10 to yield thioacetaldehyde oxime (CH₃CHS=NOH). Subsequent methylation with dimethyl sulfate ((CH₃O)₂SO₂) in alkaline media introduces the methylthio group, forming methyl thioacetohydroxamate [1]. This route avoids chlorination steps but requires careful control of pH to prevent thioester hydrolysis.
Advantages:
In a novel approach, acetonitrile (CH₃CN) acts as both solvent and methyl donor. The oxime intermediate (CH₃CH=NOH) reacts with elemental sulfur in acetonitrile under reflux (82°C), undergoing a radical-mediated thiolation to form the thioacetohydroxamate. This method leverages acetonitrile’s high dielectric constant to stabilize polar intermediates, achieving yields up to 68% [1].
Mechanistic Insight:
The acetaldehyde route’s rate-limiting step is the chlorination of the oxime, which follows second-order kinetics with an activation energy (Eₐ) of 72 kJ/mol. Process optimization strategies include:
Table 1: Kinetic Parameters for Key Synthesis Steps
| Step | Rate Law | Eₐ (kJ/mol) | Optimal Temp (°C) |
|---|---|---|---|
| Oxime Formation | Rate = k[CH₃CHO][NH₂OH] | 45 | 0–5 |
| Chlorination | Rate = k[Oxime][SOCl₂] | 72 | 40 |
| Mercaptan Substitution | Rate = k[α-Cl][CH₃SH] | 58 | 25 |
Continuous flow reactors reduce reaction times by 40% compared to batch processes, particularly in the chlorination stage, where residence times of <2 minutes prevent thermal degradation [1].
Major Byproducts:
Purification Techniques:
Nuclear Magnetic Resonance spectroscopy serves as the primary structural elucidation tool for methyl thioacetohydroxamate characterization. The compound exhibits distinctive spectral features in both proton and carbon NMR that facilitate unambiguous identification and structural confirmation [1] [2].
Proton NMR Characteristics
The ¹H NMR spectrum of methyl thioacetohydroxamate displays characteristic resonances that reflect its unique structural elements. The methyl group attached to the oxime carbon appears as a singlet at 2.10-2.30 ppm, while the thiomethyl substituent resonates as a distinct singlet at 2.40-2.70 ppm [1] [2]. The hydroxamate proton (N-OH) manifests as a broad singlet at 9.8-10.2 ppm when measured in dimethyl sulfoxide-d₆, confirming the presence of the hydroxamic acid functionality [3] [4].
The chemical shift values are consistent with the Z-configuration of the oxime group, as evidenced by the downfield positioning of the oxime methyl group compared to the corresponding E-isomer [5] [6]. Temperature-dependent NMR studies have revealed that the compound exhibits restricted rotation around the C=N bond, confirming the stable Z-configuration under analytical conditions [2] [3].
Carbon-13 NMR Spectral Features
The ¹³C NMR spectrum provides complementary structural information, with the oxime carbon appearing at 152-158 ppm and the hydroxamate carbonyl carbon resonating at 164-170 ppm [1] [3]. The methyl carbons appear at characteristic positions: the oxime methyl at 19-23 ppm and the thiomethyl carbon at approximately 15-20 ppm [2] [3].
Solvent Effects and Experimental Conditions
Solvent selection significantly influences the spectral quality and chemical shift values. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred for hydroxamate proton observation due to its ability to disrupt hydrogen bonding networks [1] [3]. Alternatively, deuterated chloroform (CDCl₃) provides excellent resolution for the aliphatic protons while maintaining compound stability [2] [3].
Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), have been employed to establish connectivity patterns and confirm structural assignments [1] [2]. These advanced techniques are particularly valuable for distinguishing between geometric isomers and confirming the Z-configuration of the oxime functionality [5] [6].
Infrared spectroscopy provides definitive identification of functional groups present in methyl thioacetohydroxamate, with characteristic absorption bands that serve as fingerprints for structural confirmation [7] [3] [8].
Hydroxamate Functional Group Identification
The hydroxamate moiety exhibits several characteristic IR absorption bands that enable unambiguous identification. The N-OH stretching vibration appears as a broad, medium-intensity band at 3400-3200 cm⁻¹, reflecting the hydrogen bonding capability of the hydroxamate group [7] [3] [8]. This broad absorption distinguishes hydroxamates from simple alcohols, which typically show sharper OH stretching bands [9] [10].
The hydroxamate carbonyl stretch manifests as a strong absorption at 1710-1680 cm⁻¹, shifted from typical amide carbonyl frequencies due to the electron-withdrawing effect of the N-OH group [7] [3] [8]. This characteristic shift is diagnostic for hydroxamate compounds and differentiates them from conventional amides or carboxylic acids [9] [10].
Oxime Functionality Recognition
The C=N stretching vibration of the oxime group appears at 1650-1620 cm⁻¹, providing evidence for the oxime functionality [7] [3] [8]. The N-OH bending vibration contributes to the medium-intensity absorption observed at 1590-1550 cm⁻¹, which, combined with the stretching frequencies, confirms the presence of the hydroxamate group [9] [10].
Thioether Linkage Characterization
The C-S stretching vibration appears at 1200-1150 cm⁻¹, confirming the presence of the thioether linkage that connects the oxime and methyl groups [7] [3] [8]. The N-O stretching vibration of the hydroxamate group contributes to the absorption at 950-900 cm⁻¹, completing the spectroscopic identification of the compound [9] [10].
Analytical Applications and Quantitative Analysis
Fourier Transform Infrared (FTIR) spectroscopy enables both qualitative identification and quantitative analysis of methyl thioacetohydroxamate [7] [3] [8]. The Beer-Lambert law relationship between absorbance and concentration allows for accurate quantification using calibration curves constructed from the characteristic hydroxamate carbonyl absorption [9] [10].
Sample preparation techniques include potassium bromide (KBr) pellet formation for solid-state analysis and solution-phase measurements using compatible solvents such as chloroform or methanol [7] [3] [8]. Attenuated Total Reflectance (ATR) accessories provide convenient sample handling for routine analysis without extensive sample preparation [9] [10].
Chromatographic techniques provide essential separation and purification capabilities for methyl thioacetohydroxamate analysis, enabling both qualitative identification and quantitative determination in complex matrices [11] [12] [13].
Gas Chromatographic Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard for methyl thioacetohydroxamate analysis, particularly in pesticide residue applications [12] [13] [14]. The compound exhibits optimal chromatographic behavior on nonpolar to moderately polar stationary phases, with retention times of 8.5-9.2 minutes on DB-5 columns (30 m × 0.25 mm internal diameter) [12] [13].
Temperature programming protocols typically employ initial temperatures of 60-80°C with ramping rates of 10-15°C per minute to achieve optimal peak shape and resolution [12] [13] [14]. Helium carrier gas at flow rates of 1.0-1.5 mL/min provides excellent chromatographic performance while maintaining detector sensitivity [12] [13].
The compound's volatility and thermal stability make it well-suited for gas chromatographic analysis, with minimal decomposition observed under standard analytical conditions [12] [13] [14]. Flame ionization detection (FID) provides sensitive quantification with linear dynamic ranges exceeding three orders of magnitude [12] [13].
High-Performance Liquid Chromatography
HPLC analysis offers complementary capabilities for methyl thioacetohydroxamate characterization, particularly when thermal decomposition is a concern [15] [16]. Reversed-phase chromatography using C18 columns provides excellent retention and peak symmetry with mobile phases consisting of acetonitrile-water or methanol-water mixtures [15] [16].
UV detection at 254 nm capitalizes on the compound's chromophoric properties, providing sensitive and selective detection [15] [16]. The hydroxamate group exhibits characteristic UV absorption that enables both identification and quantification in complex matrices [15] [16].
Method development studies have demonstrated optimal separation using gradient elution programs starting with 40% organic modifier and increasing to 80% over 15-20 minutes [15] [16]. This approach ensures adequate retention while maintaining reasonable analysis times [15] [16].
Liquid Chromatography-Mass Spectrometry
LC-MS and LC-MS/MS techniques provide the highest specificity for methyl thioacetohydroxamate analysis, combining chromatographic separation with mass spectrometric identification [15] [17] [16]. Electrospray ionization (ESI) in positive mode generates abundant molecular ions and characteristic fragment ions that enable confident identification [15] [17].
Multiple reaction monitoring (MRM) using transitions such as m/z 105 → 58 and m/z 105 → 74 provides exceptional selectivity for quantitative analysis [15] [17]. These transitions correspond to the loss of hydroxyl groups and alpha-cleavage processes, respectively, providing robust analytical signals [15] [17].
Column Selection and Optimization
Stationary phase selection significantly influences chromatographic performance and method reliability. For GC analysis, phenyl-methyl siloxane phases (5% phenyl content) provide optimal selectivity and thermal stability [12] [13] [14]. For HPLC applications, end-capped C18 phases with moderate hydrophobicity ensure good retention and peak symmetry [15] [16].
Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns that serve as molecular fingerprints for methyl thioacetohydroxamate [18] [5] [19].
Molecular Ion Characteristics
The molecular ion of methyl thioacetohydroxamate appears at m/z 105 under electron ionization conditions, corresponding to the molecular formula C₃H₇NOS [18] [5] [19]. This peak typically exhibits moderate intensity (30-60% relative abundance) due to the inherent instability of the molecular ion under high-energy ionization conditions [18] [5] [19].
The molecular ion peak provides unambiguous molecular weight confirmation and serves as the starting point for fragmentation pathway interpretation [18] [5] [19]. Isotope patterns confirm the presence of nitrogen, oxygen, and sulfur atoms, with the M+1 and M+2 peaks reflecting the natural isotope distributions [18] [5] [19].
Primary Fragmentation Pathways
The most abundant fragment ion appears at m/z 58, corresponding to the loss of the thiomethyl group to form [CH₃C=NOH]⁺ [18] [5] [19]. This alpha-cleavage process represents the most favorable fragmentation pathway, generating a stabilized oxime cation that accounts for the base peak in most mass spectra [18] [5] [19].
Secondary fragmentation involves the loss of hydroxyl groups, generating fragments at m/z 88 [M-OH]⁺ and m/z 74 [M-CH₂OH]⁺ [18] [5] [19]. These losses reflect the lability of the hydroxamate functionality under high-energy conditions and provide diagnostic information for structural confirmation [18] [5] [19].
Diagnostic Fragment Ions
Several fragment ions provide specific structural information about functional groups present in methyl thioacetohydroxamate. The ion at m/z 45 corresponds to [CONH₂]⁺, indicating the presence of the amide-like hydroxamate functionality [18] [5] [19]. The m/z 32 fragment represents [CH₂OH]⁺, arising from rearrangement processes involving the hydroxyl group [18] [5] [19].
The fragmentation pattern exhibits characteristic features that distinguish methyl thioacetohydroxamate from related compounds and isomers [18] [5] [19]. The relative intensities of fragment ions provide valuable information about the compound's structural integrity and can be used for quantitative analysis in complex matrices [18] [5] [19].
Ionization Techniques and Method Development
Electron ionization (EI) at 70 eV provides reproducible fragmentation patterns suitable for library searching and comparative analysis [18] [5] [19]. Chemical ionization (CI) using methane or ammonia as reagent gases generates abundant molecular ions with minimal fragmentation, facilitating molecular weight determination [18] [5] [19].
Electrospray ionization (ESI) in positive mode produces protonated molecular ions [M+H]⁺ at m/z 106, which undergo characteristic fragmentation under collision-induced dissociation conditions [15] [17]. This soft ionization technique is particularly valuable for LC-MS applications where molecular ion preservation is essential [15] [17].
Comprehensive purity assessment ensures the analytical reliability and chemical integrity of methyl thioacetohydroxamate standards and samples, incorporating multiple analytical techniques for thorough characterization [13] [20] [21].
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis
Method validation demonstrates accuracy within ±0.5% for purity determinations above 95%, with precision values (RSD) below 1.0% for replicate measurements [13] [20] [21]. The technique is particularly valuable for hydroxamate compounds due to the characteristic chemical shifts of functional groups that facilitate accurate integration [13] [20].
Gas Chromatographic Purity Analysis
Capillary gas chromatography with flame ionization detection provides high-resolution separation of methyl thioacetohydroxamate from potential impurities and degradation products [13] [20]. Area normalization methods typically achieve purity determinations with accuracy within ±1.0% and precision values below 2.0% RSD [13] [20].
Column selection focuses on stationary phases that provide optimal resolution between the main component and potential impurities, with DB-5 and HP-5 columns demonstrating superior performance for hydroxamate analysis [13] [20]. Temperature programming protocols are optimized to ensure complete elution of higher-boiling impurities while maintaining reasonable analysis times [13] [20].
Impurity Profiling and Identification
Comprehensive impurity profiling employs multiple analytical techniques to identify and quantify related substances that may affect product quality and analytical performance [20] [21]. LC-MS analysis provides structural information about impurities, enabling identification of degradation products and synthetic byproducts [20] [21].
Common impurities include geometric isomers (E-configuration), hydrolysis products, and oxidation byproducts that can be monitored using validated analytical methods [20] [21]. Forced degradation studies under stress conditions (elevated temperature, pH extremes, oxidative conditions) provide insight into stability and potential degradation pathways [20] [21].
Stability Assessment and Storage Protocols
Stability studies demonstrate that methyl thioacetohydroxamate maintains chemical integrity when stored at 2-10°C under inert atmosphere conditions [13] [20]. Accelerated stability testing at elevated temperatures reveals decomposition pathways and establishes shelf-life recommendations [20] [21].
Packaging under argon atmosphere prevents oxidative degradation and maintains compound stability during long-term storage [13] [20]. Regular purity monitoring using established analytical methods ensures continued product quality and analytical reliability [20] [21].
Method Validation Parameters
Comprehensive method validation encompasses specificity, linearity, accuracy, precision, detection limits, and robustness according to international guidelines [20] [21] [22]. Linearity studies demonstrate correlation coefficients exceeding 0.999 across analytical ranges from 0.1 to 100 μg/mL [20] [21].
Detection limits for analytical methods typically range from 0.1 to 1.0 μg/mL, depending on the analytical technique and detection system employed [20] [21]. Precision studies demonstrate repeatability and intermediate precision values below 5% RSD across the analytical range [20] [21].